molecular formula C16H24N4O4 B13439292 [4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester

[4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester

Cat. No.: B13439292
M. Wt: 336.39 g/mol
InChI Key: AABFNMFZEZLUBL-UHFFFAOYSA-N
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Description

[4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitro-substituted pyridine ring and a cyclohexyl group attached to a carbamic acid ester. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the nitro-substituted pyridine derivative. This can be achieved through nitration of pyridine, followed by amination to introduce the amino group. The cyclohexyl group is then introduced through a cyclization reaction, and the final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

[4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid methyl ester
  • [4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid ethyl ester

Uniqueness

The tert-butyl ester group in [4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester provides steric hindrance, which can influence its reactivity and interaction with other molecules. This makes it distinct from similar compounds with smaller ester groups, potentially leading to different biological and chemical properties.

Properties

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

IUPAC Name

tert-butyl N-[4-[(5-nitropyridin-2-yl)amino]cyclohexyl]carbamate

InChI

InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)19-12-6-4-11(5-7-12)18-14-9-8-13(10-17-14)20(22)23/h8-12H,4-7H2,1-3H3,(H,17,18)(H,19,21)

InChI Key

AABFNMFZEZLUBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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